molecular formula C10H17NO3 B11726119 3-(hexylcarbamoyl)prop-2-enoic Acid

3-(hexylcarbamoyl)prop-2-enoic Acid

Cat. No.: B11726119
M. Wt: 199.25 g/mol
InChI Key: HXXJDJHHLXEVBZ-UHFFFAOYSA-N
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Description

3-(hexylcarbamoyl)prop-2-enoic Acid is an organic compound that belongs to the class of unsaturated carboxylic acids It features a vinyl group directly connected to a carboxylic acid terminus, with a hexylcarbamoyl substituent on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hexylcarbamoyl)prop-2-enoic Acid typically involves the reaction of prop-2-enoic acid with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the hexylcarbamoyl group. The reaction is typically conducted at ambient temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

3-(hexylcarbamoyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(hexylcarbamoyl)prop-2-enoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hexylcarbamoyl)prop-2-enoic Acid involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting their function. The hexylcarbamoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(hexylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14)

InChI Key

HXXJDJHHLXEVBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C=CC(=O)O

Origin of Product

United States

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